3-Chloro-2-nitrobenzoic acid

Overview

Description

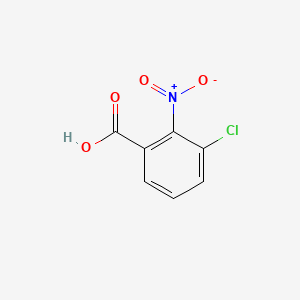

3-Chloro-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrobenzoic acid can be synthesized through several methods:

Nitration of 3-chlorobenzoic acid: This involves the nitration of 3-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Chlorination of 2-nitrobenzoic acid: This method involves the chlorination of 2-nitrobenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrial production of this compound often involves the nitration of 3-chlorobenzoic acid due to its efficiency and cost-effectiveness. The process is carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Reduction: 3-Chloro-2-nitrobenzoic acid can undergo reduction reactions to form 3-chloro-2-aminobenzoic acid. Common reducing agents include iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Esterification: Alcohols and an acid catalyst such as sulfuric acid.

Major Products:

Reduction: 3-Chloro-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have demonstrated the potential of 3-chloro-2-nitrobenzoic acid in developing anticancer agents. For instance, copper(II) complexes formed with this acid have shown significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma and cervical carcinoma. The mechanisms involve intercalation with DNA and induction of apoptosis, which are critical for therapeutic efficacy .

Cholinesterase Inhibition : The compound has been explored for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes that play a pivotal role in neurotransmission. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are beneficial .

Material Science

Synthesis of Functional Materials : this compound is utilized in the synthesis of various functional materials, including polymers and nanocomposites. Its ability to form hydrogen-bonded structures with other compounds enhances the properties of these materials, making them suitable for applications in electronics and photonics .

Crystal Engineering : The compound has been studied for its crystal structures when combined with quinoline derivatives. These studies reveal unique hydrogen-bonding patterns that can be exploited to design new materials with specific optical or electronic properties .

Environmental Applications

Biodegradation Studies : Research indicates that this compound can serve as a model compound for studying microbial degradation pathways. Utilizing bioinformatics tools, scientists have mapped out the metabolic pathways involving this compound, providing insights into how xenobiotic compounds are broken down by various bacteria .

Analytical Chemistry

Spectroscopic Characterization : The compound's spectral properties have been extensively characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance. These analyses help in identifying functional groups and understanding molecular interactions, which are crucial for both research and industrial applications .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 3-chloro-2-nitrobenzoic acid depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Chloro-3-nitrobenzoic acid: Similar structure but with different positions of the chlorine and nitro groups.

4-Chloro-2-nitrobenzoic acid: Chlorine and nitro groups are at different positions compared to 3-chloro-2-nitrobenzoic acid.

3-Nitrobenzoic acid: Lacks the chlorine substituent.

Uniqueness: this compound is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective reactions that may not be possible with other similar compounds.

Biological Activity

3-Chloro-2-nitrobenzoic acid (C7H4ClNO4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the various aspects of its biological activity, including its synthesis, interaction with biological molecules, and its anticancer properties.

This compound is characterized by the presence of a nitro group and a chlorine atom on the benzene ring, contributing to its reactivity and biological activity. The compound can be synthesized through various methods, often involving the nitration of chlorobenzoic acid derivatives. Its structural formula is depicted below:

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its metal complexes. For instance, research has shown that metal complexes derived from this acid exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from different studies regarding the anticancer activities of these complexes:

| Complex | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cu(II) Complex | A549 (lung cancer) | 8.82 | Induces apoptosis via Bcl-2 regulation |

| Ni(II) Complex | Caco-2 (colon cancer) | 20.00 | Cell cycle arrest in G0/G1 phase |

| Co(II) Complex | Various | Not specified | Induces apoptosis |

The study involving these complexes indicated that they could induce apoptosis in A549 lung cancer and Caco-2 colon adenocarcinoma cells, suggesting their potential as anticancer agents .

2. Interaction with Biological Molecules

This compound has been shown to interact with DNA and human serum albumin (HSA). Binding studies using fluorescence spectroscopy revealed that this compound can intercalate with calf thymus DNA, leading to significant antiproliferative effects against human cancer cell lines. The binding affinity and mechanism were elucidated through various spectroscopic techniques .

Case Studies

A notable case study involved the synthesis of copper(II) complexes with this compound, which demonstrated enhanced anticancer activity compared to free ligands. The complexes showed a remarkable ability to inhibit cell proliferation in vitro, outperforming standard chemotherapeutics like cisplatin in specific assays . Flow cytometry analysis confirmed that these complexes caused cell cycle arrest and induced apoptosis in treated cells.

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. The compound is known to cause skin irritation and serious eye damage upon contact, which necessitates careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-2-nitrobenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is synthesized via nitration of chlorobenzoic acid derivatives or side-chain oxidation of nitrotoluene precursors. For example, copper-catalyzed one-pot reactions with amines (e.g., thiophen-2-ylmethanamine) can yield derivatives in ~91% efficiency by optimizing stoichiometry and solvent polarity (e.g., PE/EA mixtures) . Temperature control during nitration (to avoid over-oxidation) and purification via recrystallization are critical for yield optimization. Evidence from similar nitrobenzoic acids suggests avoiding aqueous workup for acid-sensitive intermediates .

Q. How can spectroscopic techniques (IR, NMR) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Characteristic bands include ν(COOH) at ~1710 cm⁻¹, asymmetric/symmetric NO₂ vibrations at 1530 cm⁻¹ and 1350 cm⁻¹, and ν(C–Cl) at 730 cm⁻¹. Discrepancies in these bands may indicate impurities or incomplete nitration .

- ¹H NMR : Aromatic protons appear as a multiplet in the δ 7.5–8.5 ppm range, with splitting patterns dependent on substituent positions. For example, derivatives like 3-chloro-2-nitro-N-(thiophen-2-ylmethyl)benzamide show distinct shifts for methylene groups (δ ~4.5 ppm) .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in overlapping signals.

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodological Answer :

- Hazards : Classified under GHS as harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335). Use fume hoods, nitrile gloves, and sealed containers to minimize dust formation .

- Emergency Protocols : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Avoid inducing vomiting if ingested .

- Storage : Keep in a cool, dry place away from oxidizing agents. Conduct regular vapor pressure monitoring to detect decomposition .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and ORTEP be applied to resolve structural ambiguities in this compound and its co-crystals?

- Methodological Answer :

- Refinement with SHELXL : Use high-resolution X-ray data to refine anisotropic displacement parameters. For example, hydrogen-bonded co-crystals (e.g., with 6-methylquinoline) require careful modeling of disorder using PART and SIMU instructions .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainty. For nitro groups, check for planar geometry (torsion angles < 5°) to validate resonance stabilization .

- Data Contradictions : If bond lengths deviate from expected values (e.g., C–Cl ~1.74 Å), re-examine data for twinning or absorption errors using the R1/wR2 convergence criteria .

Q. What strategies are effective for designing hydrogen-bonded co-crystals of this compound to modify its physicochemical properties?

- Methodological Answer :

- Synthon Selection : The carboxylic acid group forms robust R₂²(8) dimers, while nitro and chloro groups participate in weaker C–H···O/Cl interactions. Co-crystallize with bases (e.g., quinoline derivatives) to create O–H···N motifs, enhancing thermal stability .

- Screening Conditions : Use solvent evaporation in polar aprotic solvents (e.g., DMF) at 25°C. Monitor phase transitions via DSC to identify stable polymorphs .

- Case Study : Co-crystals with 6-methylquinoline exhibit altered melting points (141–170°C) and solubility profiles compared to the parent compound .

Q. How can researchers reconcile discrepancies between spectroscopic and crystallographic data for nitro-substituted benzoic acids?

- Methodological Answer :

- IR vs. X-ray : If ν(NO₂) bands suggest resonance delocalization but crystallography shows asymmetric geometry, consider dynamic disorder in the crystal lattice. Use variable-temperature XRD to probe thermal motion .

- NMR vs. XRD : For para-substituted derivatives, NMR may indicate free rotation (averaged signals), while XRD reveals static conformations. Apply NOESY or DFT calculations to assess rotational barriers .

Q. What derivatization pathways are available for this compound to synthesize bioactive compounds?

- Methodological Answer :

- Amide Formation : React with primary amines (e.g., thiophen-2-ylmethanamine) via EDC/HOBt coupling to yield benzamide derivatives, which are intermediates in drug candidates (e.g., vorozole) .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amino groups, enabling access to anthranilic acid analogs for antibiotic development .

- Challenges : Nitro group reduction may compete with dehalogenation; optimize pressure (1–3 atm) and solvent (EtOAc) to suppress side reactions .

Properties

IUPAC Name |

3-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHSXYHBMFKRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197259 | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-47-5 | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.